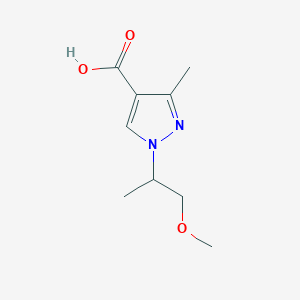

Ácido 5-amino-4,4-dimetilpentanoico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Síntesis de péptidos

Ácido 5-amino-4,4-dimetilpentanoico: se utiliza en la síntesis de péptidos debido a su similitud estructural con la leucina . Es un miembro de los aminoácidos “grasos” con alta lipofilia, lo que puede ser beneficioso para aumentar el carácter hidrofóbico de los péptidos. Esta propiedad es particularmente útil en la síntesis de péptidos que requieren un aumento de la permeabilidad de la membrana celular.

Cinética enzimática y biocatálisis

El compuesto sirve como sustrato para la aminotransferasa de aminoácidos de cadena ramificada (BCAT), que participa en la biosíntesis de aminoácidos hidrófobos como la leucina, la isoleucina y la valina . La investigación sobre la cinética de la enzima y el potencial para la biocatálisis está en curso, con el objetivo de explotar su espectro de sustratos para aplicaciones industriales.

Suplementos nutricionales

Dada su relación estructural con los aminoácidos de cadena ramificada (BCAA), This compound puede tener aplicaciones potenciales en suplementos nutricionales . Los BCAA son conocidos por su papel en la síntesis de proteínas musculares y la producción de energía, lo que sugiere que este compuesto podría ser beneficioso en la nutrición clínica, especialmente para pacientes con enfermedades hepáticas donde el metabolismo de los BCAA es crucial.

Modulación de la vía mTOR

Este aminoácido se ha identificado como un posible modulador de la vía diana de rapamicina en mamíferos (mTOR) . La vía mTOR es fundamental para el crecimiento, la proliferación y la supervivencia celular. La modulación de esta vía puede tener implicaciones significativas para el tratamiento de enfermedades como el cáncer y los trastornos metabólicos.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 5-Amino-4,4-dimethylpentanoic acid is the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway . It binds to and modulates sestrin2 , a leucine amino acid sensor and upstream regulatory pathway .

Mode of Action

5-Amino-4,4-dimethylpentanoic acid directly and selectively activates the mTORC1 signaling pathway by binding to and modulating sestrin2 . This interaction results in the activation of mTORC1, leading to various downstream effects.

Biochemical Pathways

The mTORC1 pathway is the same signaling pathway that the NMDA receptor antagonist ketamine activates in the medial prefrontal cortex (mPFC) to mediate its rapid-acting antidepressant effects . Activation of this pathway leads to increased mTORC1 signaling and synaptogenesis in the mPFC .

Pharmacokinetics

It is known that the compound is orally active .

Result of Action

A single oral dose of 5-Amino-4,4-dimethylpentanoic acid has been found to increase mTORC1 signaling and produce synaptogenesis in the mPFC . It also induces rapid antidepressant effects in multiple animal models of depression . These actions require the signaling of brain-derived neurotrophic factor (BDNF) .

Action Environment

It is known that the antidepressant effects following a single dose of the compound are long-lasting, with a duration of up to 7 days .

Propiedades

IUPAC Name |

5-amino-4,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,5-8)4-3-6(9)10/h3-5,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOPIRGTHFYVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

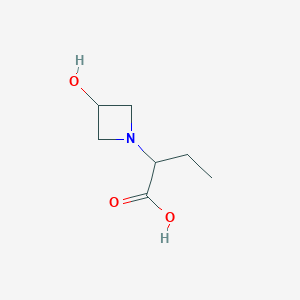

![2-{7,9-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1466204.png)

![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1466209.png)

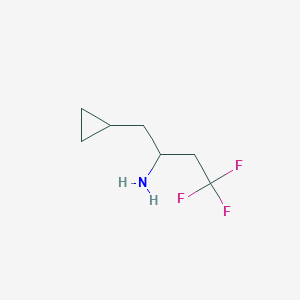

amine](/img/structure/B1466212.png)

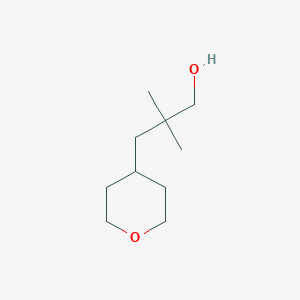

![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466216.png)